T7 RNA Polymerase Incorporation Efficiency: Sequence-Dependent Yields for Pseudo-UTP vs. UTP
In a running-start T7 RNA polymerase assay with competing mixtures of UTP and ΨTP, the insertion yield for ΨTP relative to UTP varied substantially across sequence contexts, spanning a range of 20–65% [1]. Doubly-modified contexts exhibited high yields of ΨTP insertion on the 5′ side but lower yields on the 3′ side [1]. For comparison, N1-methylpseudouridine-5′-triphosphate (m¹ΨTP) produced variable yields differing by 15–70% versus UTP across the same sequence contexts [1].
| Evidence Dimension | T7 RNA polymerase nucleotide incorporation yield in competing UTP/analog mixtures |
|---|---|
| Target Compound Data | ΨTP insertion yield range: 20–65% versus UTP |
| Comparator Or Baseline | m¹ΨTP insertion yield range: 15–70% versus UTP; UTP baseline = 100% |
| Quantified Difference | Both analogs exhibit substantial sequence-dependent discrimination; ΨTP favorably incorporated in singly-modified contexts |
| Conditions | T7 RNA polymerase running-start assay; >100 distinct 5-nucleotide sequence contexts; nanopore sequencing |
Why This Matters
This quantifies the sequence-context dependency that must inform template design and IVT condition optimization, with ΨTP showing favorable incorporation in singly-modified contexts.
- [1] Fleming, A.M. & Burrows, C.J. (2023). Nanopore sequencing for N1-methylpseudouridine in RNA reveals sequence-dependent discrimination of the modified nucleotide triphosphate during transcription. Nucleic Acids Research, 51(4), 1914–1926. View Source
